![molecular formula C13H8FNO2 B2566075 5-fluoro-3H-benzo[e]indole-2-carboxylic acid CAS No. 900640-37-1](/img/structure/B2566075.png)
5-fluoro-3H-benzo[e]indole-2-carboxylic acid
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Description
5-Fluoro-3H-benzo[e]indole-2-carboxylic acid is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It is a derivative of indoles, which are a significant heterocyclic system in natural products and drugs .
Chemical Reactions Analysis
Indoles undergo various chemical reactions. For instance, they can be alkylated at the nitrogen atom, but due to the poor nucleophilicity of the nitrogen atom of indoles and the competing alkylation reaction at the C-3 position, the use of more sterically hindered ketones with a lower electrophilicity as N-alkylation reagents has been a great challenge .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties, which could potentially be applied in the treatment of various inflammatory diseases .
Anticancer Activity
The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Anti-HIV Activity
Some indole derivatives have shown potential as anti-HIV agents. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported to have anti-HIV-1 activity .
Antioxidant Activity
Indole derivatives also possess antioxidant activities, which could be beneficial in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have shown antitubercular activities, which could be used in the development of new treatments for tuberculosis .
Antidiabetic Activity
Indole derivatives have also shown potential in the treatment of diabetes, demonstrating antidiabetic activities .
properties
IUPAC Name |
5-fluoro-3H-benzo[e]indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2/c14-10-6-11-9(5-12(15-11)13(16)17)7-3-1-2-4-8(7)10/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYRCFYXAMRDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(N3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3H-benzo[e]indole-2-carboxylic acid |
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